2-(2,4-Dinitrophenyl) hydrazonoacetate
Description
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Properties
Molecular Formula |
C8H6N4O6 |
|---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14)/b9-4+ |
InChI Key |
BUIUGEKEJZNTPU-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O |
Synonyms |
((2,4-dinitrophenyl)hydrazono)-acetic acid acetic acid, ((2,4-dinitrophenyl)hydrazono)- glyoxylate 2,4-dinitrophenylhydrazone |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(2,4-dinitrophenyl)hydrazonoacetate derivatives, and how are yields optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, ethyl acetoacetate can react with 2,4-dinitrophenylhydrazine under reflux in ethanol or DMSO, followed by cooling, filtration, and recrystallization (e.g., 65% yield using DMSO, as in ). Key optimization factors include solvent choice (polar aprotic solvents like DMSO improve solubility), reaction time (12–18 hours), and temperature control (reflux at ~80°C). Post-synthesis purification via recrystallization (water-ethanol mixtures) enhances purity .
Q. Which spectroscopic techniques are critical for characterizing 2-(2,4-dinitrophenyl)hydrazonoacetate complexes?
- Methodological Answer : Essential techniques include:
- FT-IR : Identifies functional groups such as C=O (1735–1747 cm⁻¹), C=N (1596–1598 cm⁻¹), and NO₂ (1533–1542 cm⁻¹ asymmetrical, 1317–1329 cm⁻¹ symmetrical) ().
- 1H NMR : Confirms proton environments, e.g., aromatic protons (δ 6.8–8.2 ppm) and hydrazone NH (δ 10–12 ppm) ().
- UV-Vis : Detects electronic transitions in coordination complexes (e.g., d-d transitions in Fe(II) complexes, ).
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What are the typical coordination geometries observed in metal complexes of 2-(2,4-dinitrophenyl)hydrazonoacetate ligands?
- Methodological Answer : Octahedral geometry is common for transition metal complexes (e.g., Fe(II)). Magnetic moment measurements (e.g., μ = 1.73 BM for Fe(II)) and electronic spectra (absorption bands at ~500–600 nm) support this geometry. IR data reveal coordination via the hydrazone N and phenolic O (in Schiff base derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of 2-(2,4-dinitrophenyl)hydrazonoacetate derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and analyze frontier molecular orbitals (HOMO-LUMO gaps). For example, vibrational modes of C=N and NO₂ groups in FT-IR spectra correlate with DFT-predicted wavenumbers (). These studies help predict redox behavior and ligand-metal charge transfer in coordination complexes .
Q. What strategies address contradictions in biological activity data for hydrazone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from solubility differences, stereochemistry (Z/E isomerism), or assay conditions. Strategies include:
- Solubility Enhancement : Use of co-solvents (DMSO) or derivatization (e.g., benzoate esters, ).
- Stereochemical Analysis : X-ray crystallography or NOESY NMR to confirm isomer dominance.
- Standardized Assays : Repeating tests under controlled pH, temperature, and microbial strains .
Q. How do reaction conditions influence the regioselectivity of hydrazone formation in polyfunctional systems?
- Methodological Answer : Competing nucleophilic sites (e.g., amino vs. hydroxyl groups) require precise pH and solvent control. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
